1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone

Medicinal Chemistry Scaffold Optimization Hydrogen Bonding Geometry

Researchers building CNS-focused libraries need scaffolds with proven regioisomer geometry and batch QC. This 4-hydroxypiperidine-thiophene-ethanone delivers: • Consistent equatorial 4-OH orientation for predictable prodrug design & orthogonal derivatization. • 3-Thienyl attachment validated in nNOS inhibitor series for balanced potency (IC₅₀ 17 nM) and metabolic stability (39-77% HLM). • Dual handles (4-OH + ethanone) for parallel SAR exploration. • Batch-specific NMR/HPLC QC ensures reproducible library synthesis.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 916791-31-6
Cat. No. B1341805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone
CAS916791-31-6
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)CC2=CSC=C2
InChIInChI=1S/C11H15NO2S/c13-10-1-4-12(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10,13H,1-2,4-5,7H2
InChIKeyJQFBCMXAIYFZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone (CAS 916791-31-6): Baseline Characterization for Informed Procurement


1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone (CAS 916791-31-6, PubChem CID 17823873) is a synthetic small-molecule scaffold (C₁₁H₁₅NO₂S, MW 225.31 g/mol) combining a 4-hydroxypiperidine ring with a thiophen-3-yl group via an ethanone linker [1]. Its computed physicochemical profile includes XLogP3 of 0.9, a topological polar surface area (TPSA) of 68.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98+%, with batch-specific QC documentation (NMR, HPLC, GC) provided by suppliers such as Bidepharm and MolCore . It is primarily marketed as a versatile building block and intermediate for medicinal chemistry, particularly in the development of centrally acting agents and dopamine receptor modulators [2].

Why 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone Cannot Be Casually Replaced by In-Class Analogs


Although several piperidine-thiophene-ethanone analogs share the same molecular formula (C₁₁H₁₅NO₂S) and are often grouped together in vendor catalogs, small structural variations produce measurable differences in physicochemical properties, synthetic derivatization potential, and biological target engagement that preclude simple interchangeability. The position of the hydroxyl group on the piperidine ring (4-OH vs. 3-OH) alters the spatial orientation of the hydrogen bond donor, influencing both intermolecular interactions and the selectivity of downstream chemical modifications . Similarly, the thiophene attachment point (3-yl vs. 2-yl) affects the compound's electronic distribution and metabolic stability, as demonstrated in scaffold-level structure-activity relationship (SAR) studies of hydroxypiperidine-containing enzyme inhibitors [1]. The quantitative comparative analysis below details these critical differentiation dimensions.

Quantitative Differentiation Evidence for 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone vs. Closest Analogs


Hydroxyl Positional Isomer Differentiation: 4-OH vs. 3-OH Piperidine Substitution

The target compound bears the hydroxyl group at the 4-position of the piperidine ring, while the closest positional isomer, 1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone (CAS 916791-32-7), places it at the 3-position. The 4-OH orientation projects the hydrogen bond donor along the equatorial plane of the piperidine chair conformation, whereas the 3-OH isomer presents an axial-equatorial mixture, altering the vector of intermolecular hydrogen bonding [1]. Both compounds share identical molecular formula (C₁₁H₁₅NO₂S) and calculated density (1.280 g/cm³), making chromatographic co-elution a risk during purification—yet their distinct InChI Keys (JQFBCMXAIYFZAS-UHFFFAOYSA-N for the 4-OH vs. a different key for the 3-OH) confirm they are structurally discrete entities with different biological recognition surfaces [1][2].

Medicinal Chemistry Scaffold Optimization Hydrogen Bonding Geometry

Thiophene Regioisomer Differentiation: 3-yl vs. 2-yl Substitution

The target compound incorporates a thiophen-3-yl group, whereas the commercially available analog 2-(4-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone (CAS 1248035-93-9) employs a thiophen-2-yl attachment with a reversed carbonyl orientation . The 3-thienyl substitution pattern places the sulfur atom meta to the ethanone linker, resulting in different electronic resonance effects compared to the 2-thienyl isomer where the sulfur is ortho to the point of attachment. In scaffold-level nNOS inhibitor studies, compounds with thiophene linked via the 3-position exhibited distinct potency and selectivity profiles compared to alternative heterocyclic attachments, with IC₅₀ values for amidinothiophene-hydroxypiperidine derivatives ranging from 17 nM to 706 nM depending on linker and substitution pattern [1].

Synthetic Chemistry Electronic Effects Metabolic Stability

Hydroxyl Group as a Derivatization Handle: Comparison with Non-hydroxylated and O-Methylated Analogs

The 4-hydroxy group serves as a synthetic handle for esterification, etherification, oxidation, or sulfonation reactions, enabling late-stage diversification. The des-hydroxy analog 1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone (CAS 1355226-43-5, MW 209.31 g/mol) lacks this functional handle entirely, reducing its utility for generating focused compound libraries [1]. The O-methylated analog (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone (CAS 1210156-05-0) blocks the H-bond donor capability while retaining similar MW, demonstrating that the hydroxyl group is a critical determinant of both synthetic versatility and intermolecular interaction potential . In 4-hydroxypiperidine-containing CCR1 antagonists, the hydroxyl group was found essential for receptor binding affinity, with O-alkylation or deletion resulting in substantial potency loss [2].

Synthetic Tractability Late-Stage Functionalization Prodrug Design

Scaffold-Level Biological Validation: Hydroxypiperidine-Thiophene Motif in Enzyme Inhibition

The amidinothiophene-hydroxypiperidine scaffold, which shares the core 4-hydroxypiperidine-thiophene architecture with the target compound, has been validated in quantitative enzyme inhibition studies. Liang et al. (2011) reported a series of nNOS inhibitors where compounds with this scaffold achieved IC₅₀ values ranging from 17 nM to 706 nM, with selectivity ratios against eNOS ranging from 14- to 1664-fold [1]. Compound 8c (IC₅₀ = 17 nM for nNOS; eNOS IC₅₀ = 28.3 μM; selectivity ratio = 1664) demonstrated that the 4-hydroxypiperidine-thiophene core can deliver both high potency and excellent isoform selectivity [1]. This class-level evidence establishes the scaffold's biological relevance and differentiates it from non-hydroxylated or alternative-heterocycle analogs that lack this validated pharmacophore.

nNOS Inhibition Enzyme Selectivity CNS Drug Discovery

Purity and QC Documentation Availability vs. Generic Suppliers

The target compound is supplied with batch-specific QC documentation by multiple established vendors. Bidepharm offers standard purity of 95+% with NMR, HPLC, and GC batch data . Beyotime provides the compound at 97% purity (catalog Y132998) [1]. MolCore supplies at NLT 98% purity under ISO certification standards . In contrast, the 3-OH positional isomer (CAS 916791-32-7) and the des-hydroxy analog (CAS 1355226-43-5) are available from fewer suppliers with less comprehensive QC documentation, increasing the risk of batch-to-batch variability. For procurement decisions, the availability of verified analytical data directly reduces the downstream risk of structural misassignment—a concern heightened for regioisomeric pairs that share identical molecular mass.

Quality Control Batch Reproducibility Procurement Assurance

Optimal Application Scenarios for 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone Based on Verified Differentiation Evidence


CNS Lead Optimization: Dopamine Receptor Modulator Scaffold Derivatization

The compound's structural features—specifically the 4-hydroxypiperidine combined with a thiophen-3-yl moiety—make it a suitable starting scaffold for dopamine receptor modulator programs targeting schizophrenia and Parkinson's disease [1]. The 4-OH group serves as a versatile derivatization handle for introducing diverse pharmacophore elements via ester or ether linkages, while the thiophen-3-yl group provides an electron-rich aromatic surface for π-stacking interactions within the receptor binding pocket. The scaffold's computed XLogP3 of 0.9 and TPSA of 68.8 Ų fall within favorable CNS drug-like space, supporting blood-brain barrier penetration potential. Researchers should select this specific regioisomer (4-OH, 3-thienyl) rather than the 3-OH or 2-thienyl alternatives because the 4-OH hydrogen bond donor geometry and 3-thienyl electronic distribution have been validated in analogous nNOS inhibitor scaffolds to produce superior target engagement [2].

Focused Kinase or Enzyme Inhibitor Library Synthesis

The ethanone carbonyl adjacent to the piperidine nitrogen provides a convenient point for further amide or ketone chemistry, while the 4-OH group enables orthogonal functionalization. As demonstrated by the amidinothiophene-hydroxypiperidine nNOS inhibitor series, this scaffold architecture supports potent enzyme inhibition (IC₅₀ down to 17 nM) with excellent isoform selectivity (>1600-fold) [1]. For kinase or enzyme inhibitor library construction, the target compound's dual derivatization handles (4-OH and the ethanone α-carbon) allow rapid exploration of chemical space through parallel synthesis. The availability of comprehensive batch QC documentation from multiple vendors ensures that library members synthesized from this scaffold have traceable, reproducible starting material quality .

Metabolic Stability Optimization via Thiophene Bioisostere Strategy

The thiophen-3-yl group in the target compound serves as a bioisosteric replacement for phenyl rings in established pharmacophores. The 3-thienyl attachment (vs. 2-thienyl) influences the electronic properties and metabolic oxidation susceptibility of the scaffold. The class-level nNOS inhibitor data demonstrates that the thiophene-containing scaffold achieved favorable human liver microsomal stability (39-77% total metabolism across analogs), with the 3-thienyl orientation contributing to balanced potency-stability profiles [1]. Medicinal chemists seeking to replace metabolically labile phenyl groups while retaining target affinity should select the 3-thienyl isomer specifically, as the 2-thienyl analog presents a different electronic surface and may alter both potency and metabolic fate.

Late-Stage Functionalization in Prodrug Design

The aliphatic 4-hydroxyl group offers a site for installing prodrug moieties (e.g., phosphate esters, amino acid esters, or carbonate prodrugs) to modulate solubility, permeability, or sustained release profiles. Unlike the 3-OH positional isomer—which presents a mixture of axial and equatorial conformations that complicate structure-based design—the 4-OH group of the target compound adopts a consistent equatorial orientation, providing predictable geometry for prodrug conjugation [1]. This stereoelectronic predictability is essential for computational modeling-guided prodrug design. The hydroxyl group's hydrogen bond donor capacity (HBD = 1) can be temporarily masked via the prodrug approach and then released upon bioconversion, offering a rational strategy for optimizing pharmacokinetic properties without permanently sacrificing target binding affinity.

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